[1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol
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Overview
Description
[1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol is a chemical compound with the molecular formula C11H22N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol typically involves the reaction of 1-methylpyrrolidine with formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a solvent such as methanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
[1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated alcohols .
Scientific Research Applications
Chemistry
In chemistry, [1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential pharmacological properties. It may act as a precursor to bioactive molecules that can interact with specific biological targets, such as enzymes or receptors .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of [1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-pyrrolidinemethanol: A similar compound with a single pyrrolidine ring.
2-Hydroxymethyl-1-methylpyrrolidine: Another related compound with a hydroxyl group attached to the pyrrolidine ring.
Uniqueness
What sets [1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol apart is its dual pyrrolidine structure, which provides unique reactivity and potential for diverse applications. This dual structure allows for more complex interactions and functionalities compared to simpler pyrrolidine derivatives .
Properties
CAS No. |
66283-23-6 |
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Molecular Formula |
C11H22N2O |
Molecular Weight |
198.31 g/mol |
IUPAC Name |
[(2S)-1-[[(2S)-1-methylpyrrolidin-2-yl]methyl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C11H22N2O/c1-12-6-2-4-10(12)8-13-7-3-5-11(13)9-14/h10-11,14H,2-9H2,1H3/t10-,11-/m0/s1 |
InChI Key |
VAUQXPBOGCJNHH-QWRGUYRKSA-N |
SMILES |
CN1CCCC1CN2CCCC2CO |
Isomeric SMILES |
CN1CCC[C@H]1CN2CCC[C@H]2CO |
Canonical SMILES |
CN1CCCC1CN2CCCC2CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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